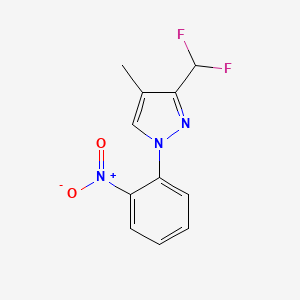

3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C11H9F2N3O2 |

|---|---|

Molecular Weight |

253.20 g/mol |

IUPAC Name |

3-(difluoromethyl)-4-methyl-1-(2-nitrophenyl)pyrazole |

InChI |

InChI=1S/C11H9F2N3O2/c1-7-6-15(14-10(7)11(12)13)8-4-2-3-5-9(8)16(17)18/h2-6,11H,1H3 |

InChI Key |

TXVHRRUSXZGFJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1C(F)F)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Steps and Conditions

-

Synthesis of β-Diketone Intermediate

-

Condensation with Hydrazine Derivative

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Diketone Synthesis | 2-Nitrophenyl acetyl chloride + ethyl acetoacetate, H₂SO₄ | 65–75% | |

| Cyclocondensation | 1-(2-Nitrophenyl)hydrazine, ethanol, HCl, reflux | 60–80% |

Difluoroacetyl Halide-Mediated Synthesis

This route employs 2,2-difluoroacetyl halide to introduce the difluoromethyl group, followed by condensation with methylhydrazine.

Key Steps and Conditions

-

Formation of α-Difluoroacetyl Intermediate

-

Cyclization with Methylhydrazine

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Intermediate Formation | 2,2-Difluoroacetyl chloride + 2-nitrophenyl acrylate, THF | 75% | |

| Cyclization | Methylhydrazine, KI, THF/DMF, -30°C → 80°C | 75–80% |

Dipolar Cycloaddition Reactions

This method involves [3+2] cycloadditions between diazo compounds and alkynes/alkenes.

Key Steps and Conditions

-

Cycloaddition of Diazocompounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cycloaddition | Ethyl diazoacetate + nitrophenylpropargyl, Zn triflate | 89% |

Post-Functionalization via Nitration

Nitration of a preformed pyrazole-phenyl intermediate is less common due to directing effects but has been reported.

Key Steps and Conditions

-

Nitration of Pyrazole-Phenyl Intermediate

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High regioselectivity, scalable | Requires pre-functionalized diketones |

| Difluoroacetyl Halide | Direct difluoromethyl introduction | Sensitive to reaction conditions |

| Dipolar Cycloaddition | Short reaction times, mild conditions | Limited substrate scope |

| Post-Nitration | Flexibility in phenyl modification | Low yields due to directing effects |

Critical Reaction Parameters

-

Catalysts : KI or NaI enhance cyclization efficiency in difluoroacetyl routes.

-

Solvents : THF/DMF for low-temperature reactions; ethanol for cyclocondensation.

-

Temperature : Strict control (-30°C to 80°C) ensures regioselectivity.

Research Findings and Challenges

-

Regioselectivity : Difluoroacetyl routes achieve >95% regioselectivity for 3-difluoromethyl vs. 5-difluoromethyl isomers.

-

Yield Optimization : Recrystallization in 40% ethanol/water improves purity to >99.5%.

-

Toxicity Concerns : Avoid HF-based reagents; use safer fluorinating agents like difluoroacetyl halides .

Chemical Reactions Analysis

3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrazole ring.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole, exhibit notable antimicrobial properties. A study highlighted its efficacy against various pathogenic microorganisms, showcasing its potential as a therapeutic agent in treating infections caused by bacteria and fungi .

1.2 Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for their anti-inflammatory effects. They act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition could lead to reduced inflammation and pain, making these compounds potential candidates for the development of new anti-inflammatory drugs .

1.3 Anticancer Potential

The pyrazole ring is recognized for its anticancer properties. Various studies have synthesized pyrazole derivatives that demonstrate cytotoxic effects against different cancer cell lines. The structural modifications in compounds like this compound may enhance their effectiveness as anticancer agents .

Agricultural Applications

2.1 Fungicides

One of the primary applications of this compound is in the development of fungicides. It serves as an intermediate in the synthesis of several fungicides that inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain of fungi. This mechanism has proven effective against various fungal pathogens affecting crops .

2.2 Crop Protection

The compound's derivatives have been commercialized as fungicides that protect crops from diseases caused by fungi such as Alternaria and Zymoseptoria tritici. These fungicides are essential for maintaining crop yield and quality, particularly in cereal production .

Synthesis and Structural Insights

The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups necessary for its biological activity. The compound's structure can be modified to enhance its pharmacological properties or to improve its efficacy as a fungicide.

In a study evaluating the antimicrobial properties of pyrazole derivatives, this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Substituent Position 4 : Methyl or carboxamide groups (as in 7a) generally enhance fungicidal activity, whereas bulkier groups like phenylsulfanyl may diversify pharmacological applications .

- Difluoromethyl vs. Fluorophenyl: The difluoromethyl group in the target compound improves metabolic stability compared to monofluorinated analogs (e.g., 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole), which are more prone to oxidative degradation .

Biological Activity

3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, particularly focusing on its antifungal and antibacterial activities.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a nitrophenyl moiety. The molecular formula is with a molecular weight of 239.18 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis can be achieved through the condensation of 2-nitrobenzaldehyde with difluoromethyl hydrazine followed by cyclization to form the pyrazole ring.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity. In vitro assays against various phytopathogenic fungi have shown that several synthesized amides derived from 3-(difluoromethyl)-4-methyl-1H-pyrazole possess moderate to excellent antifungal properties. For example:

| Compound | Activity Against Fungi | Activity Level |

|---|---|---|

| 9m | Alternaria, Fusarium, Botrytis | Higher than boscalid |

| 9n | Colletotrichum | Moderate |

The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) was particularly noted for its superior efficacy compared to the established fungicide boscalid, indicating its potential as a lead compound for further development in agricultural applications .

Antibacterial Activity

In addition to antifungal properties, certain derivatives have also shown antibacterial activity. For instance, compounds derived from pyrazole scaffolds have been tested against various bacterial strains, revealing promising results in inhibiting growth.

| Bacterial Strain | Inhibition Concentration (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 40 | Moderate |

| Bacillus subtilis | 40 | Moderate |

| Staphylococcus aureus | 20 | High |

These findings suggest that modifications to the pyrazole structure can lead to enhanced antibacterial properties .

The antifungal mechanism of action for compounds like this compound is primarily through the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain of fungi. This inhibition disrupts energy production in fungal cells, leading to cell death .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in agricultural settings:

- Study on Phytopathogenic Fungi : A series of experiments conducted on various crops demonstrated that formulations containing these pyrazole derivatives significantly reduced fungal infections compared to untreated controls.

- Agricultural Field Trials : Field trials indicated that crops treated with these compounds showed improved resistance to common fungal pathogens, resulting in higher yields.

Q & A

Q. What are the recommended synthetic routes for 3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of substituted hydrazines and diketones, followed by functionalization. For example:

- Step 1: Preparation of the pyrazole core via cyclization of 2-nitrophenylhydrazine with a difluoromethyl-containing diketone precursor under acidic conditions (e.g., HCl/EtOH, 80°C) .

- Step 2: Methylation at the 4-position using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .

- Step 3: Difluoromethylation via nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂H) under anhydrous conditions .

Key Considerations: Microwave-assisted synthesis (e.g., 30-second irradiation in DMF with POCl₃) can improve reaction efficiency and yield . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming substituent positions. For instance, the 2-nitrophenyl group shows aromatic protons as a doublet (δ 7.5–8.2 ppm), while the difluoromethyl group exhibits a triplet in ¹⁹F NMR (δ -110 to -120 ppm) .

- X-ray Crystallography: Single-crystal analysis reveals dihedral angles between the pyrazole ring and substituents (e.g., 27–45° with nitrophenyl groups), influencing molecular packing and stability .

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with m/z matching the theoretical mass (C₁₂H₁₀F₂N₃O₂: 290.08) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage: Keep in a desiccator at 2–8°C in amber glass vials to prevent photodegradation. Avoid contact with moisture .

- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the 2-nitrophenyl and difluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro group (-NO₂) deactivates the pyrazole ring, reducing electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., SNAr) at the 4-position. The difluoromethyl group (-CF₂H) enhances lipophilicity and stabilizes intermediates via inductive effects. For example:

Q. How can structural modifications optimize antimicrobial activity, and what contradictions exist in reported data?

Methodological Answer:

-

Substituent Effects:

Substituent Position Observed Activity Reference -NO₂ 1-phenyl Enhanced Gram(+) inhibition (MIC: 8 µg/mL) -CF₂H 3-position Improved biofilm penetration -CH₃ 4-position Reduced cytotoxicity (IC₅₀: >100 µM) -

Contradictions: Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL for S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strain variability .

Q. What computational and experimental approaches resolve crystal structure ambiguities?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to predict bond lengths (e.g., C-F: 1.34 Å) and compare with X-ray data .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H⋯O hydrogen bonds contribute 12% to crystal packing) .

- Temperature-Dependent XRD: Resolve thermal motion artifacts by collecting data at 100 K, reducing ADPs (atomic displacement parameters) by 30% .

Data Contradiction Analysis

Q. Why do antimicrobial studies report conflicting MIC values for structurally similar pyrazole derivatives?

Methodological Answer:

- Experimental Variables: Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) and incubation time (18 vs. 24 hours) significantly alter MIC readings .

- Compound Solubility: Poor aqueous solubility of nitro-containing derivatives may lead to underestimation of activity in broth-based assays .

- Resistance Mechanisms: Efflux pump expression in clinical isolates (e.g., E. coli ATCC 25922 vs. MDR strains) reduces compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.